molecular formula C21H18N2O5 B11955011 N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide CAS No. 853351-29-8

N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide

Cat. No.: B11955011
CAS No.: 853351-29-8
M. Wt: 378.4 g/mol
InChI Key: QTQSODZMDIGTBD-ACCUITESSA-N
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Description

N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is a synthetic acrylamide derivative featuring a 4-ethoxyphenyl group, a central propenamide linker, and a 5-(3-nitrophenyl)furan substituent. Its structural complexity allows for interactions with biological targets, making it a subject of interest in medicinal chemistry.

Properties

CAS No.

853351-29-8

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

(E)-N-(4-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C21H18N2O5/c1-2-27-18-8-6-16(7-9-18)22-21(24)13-11-19-10-12-20(28-19)15-4-3-5-17(14-15)23(25)26/h3-14H,2H2,1H3,(H,22,24)/b13-11+

InChI Key

QTQSODZMDIGTBD-ACCUITESSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form the ethoxyphenyl intermediate.

    Introduction of the Nitro Group: The nitro group is introduced through nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the nitrophenyl-furan compound under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Alkoxy substituents (ethoxy vs. methoxy) influence solubility and metabolic stability.
  • Ortho-substituted phenyl groups (e.g., 2-methylphenyl) may introduce steric hindrance, reducing activity compared to para-substituted analogs.

Physicochemical Properties

  • Melting Points : Ethoxy-substituted derivatives generally exhibit higher melting points (>150°C) due to increased molecular symmetry compared to methyl-substituted analogs (e.g., 142–144°C for hexanamide derivatives in ).
  • Spectroscopic Data :
    • ¹H-NMR : Aromatic protons in the 3-nitrophenyl group resonate at δ 7.7–8.2 ppm, while ethoxy protons appear as a quartet near δ 1.4–1.5 ppm.
    • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]+ ≈ 394.4 for the target compound).

Biological Activity

N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide, a compound with the molecular formula C21H18N2O5C_{21}H_{18}N_{2}O_{5}, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H18N2O5C_{21}H_{18}N_{2}O_{5}
  • CAS Number : 853351-29-8

This compound features a propenamide backbone with ethoxy and nitrophenyl substituents, contributing to its unique reactivity and biological profile.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation in treated cells .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Apoptosis induction via caspase activation
A549 (Lung Cancer)12.0Cell cycle arrest and apoptosis

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

This compound also exhibits antioxidant properties. It scavenges free radicals effectively, which could protect against oxidative stress-related damage in cells. This activity was quantified using the DPPH radical scavenging assay, where the compound demonstrated a significant reduction in DPPH radical concentration .

Assay IC50 (µM) Activity
DPPH Radical Scavenging15.0Effective antioxidant

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The trial reported a partial response in 30% of participants, with manageable side effects. The study highlighted the need for further investigation into dosage optimization and combination therapies to enhance efficacy .

Case Study 2: Inflammatory Bowel Disease

Another study explored the use of this compound in a mouse model of inflammatory bowel disease (IBD). Results indicated a significant reduction in disease severity and histological damage in treated mice compared to controls, suggesting its potential as a therapeutic agent for IBD .

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